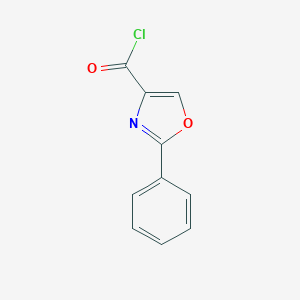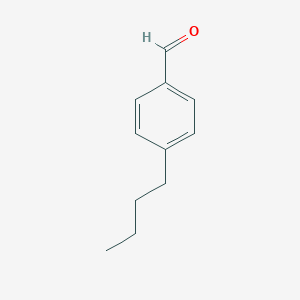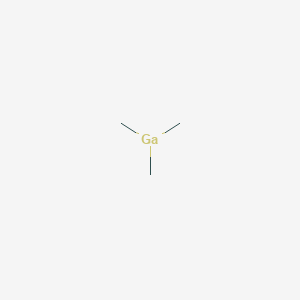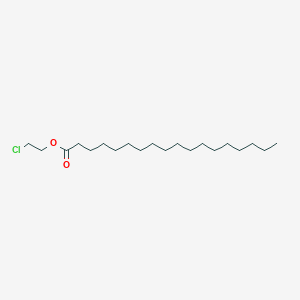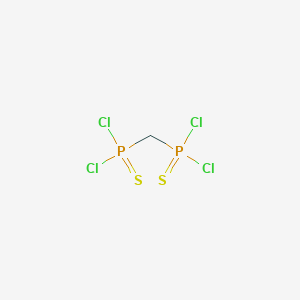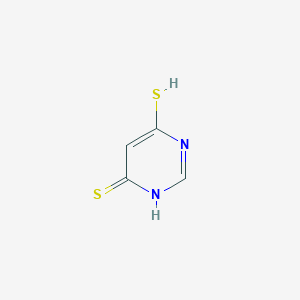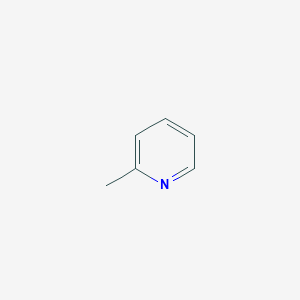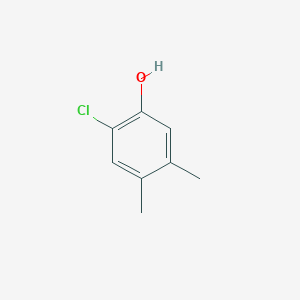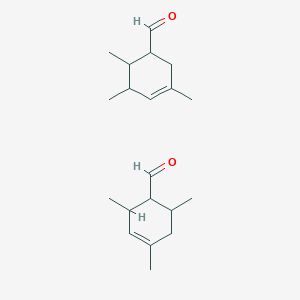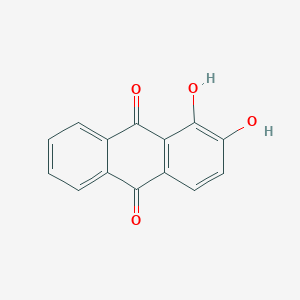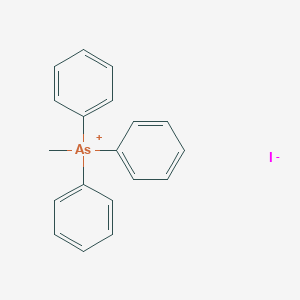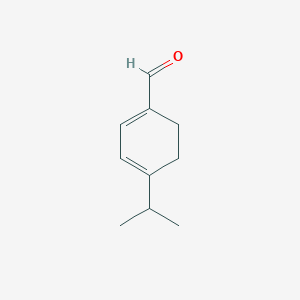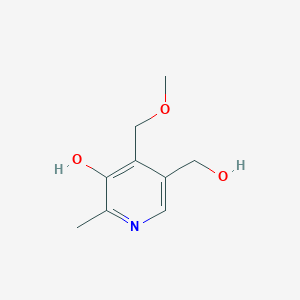![molecular formula C8H12Cl2 B075740 1,4-Dichlorobicyclo[2.2.2]octane CAS No. 1123-39-3](/img/structure/B75740.png)
1,4-Dichlorobicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dichlorobicyclo[2.2.2]octane, also known as Dicyclohexylchloride, is a bicyclic organic compound that is used in various scientific research applications. It is a colorless liquid that has a strong odor and is highly flammable. This compound is widely used in the synthesis of other organic compounds and has several important applications in the field of science.
Wirkmechanismus
The mechanism of action of 1,4-Dichlorobicyclo[2.2.2]octane is not well understood. However, it is known to act as a strong alkylating agent and reacts with various nucleophiles such as amino acids, proteins, and DNA. This compound is highly reactive and can cause damage to cells and tissues.
Biochemische Und Physiologische Effekte
1,4-Dichlorobicyclo[2.2.2]octane has several biochemical and physiological effects. It is known to be toxic to cells and tissues and can cause damage to DNA. This compound is also known to cause mutations and can lead to the development of cancer. It is important to handle this compound with care and take appropriate safety precautions when working with it.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,4-Dichlorobicyclo[2.2.2]octane in laboratory experiments are that it is readily available, easy to handle, and has a wide range of applications. However, this compound is highly toxic and can cause damage to cells and tissues. It is important to handle this compound with care and take appropriate safety precautions when working with it.
Zukünftige Richtungen
There are several future directions for research involving 1,4-Dichlorobicyclo[2.2.2]octane. One possible direction is to explore its potential as a reagent in the synthesis of new organic compounds. Another direction is to investigate its potential as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Conclusion:
1,4-Dichlorobicyclo[2.2.2]octane is an important compound in the field of scientific research. It is widely used in the synthesis of other organic compounds and has several important applications. However, this compound is highly toxic and can cause damage to cells and tissues. It is important to handle this compound with care and take appropriate safety precautions when working with it. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Synthesemethoden
The synthesis of 1,4-Dichlorobicyclo[2.2.2]octane can be achieved through several methods. One of the most common methods is the reaction of cyclohexene with hydrogen chloride gas in the presence of a catalyst such as aluminum chloride. This reaction yields 1,4-Dichlorobicyclo[2.2.2]octane and is widely used in the laboratory.
Wissenschaftliche Forschungsanwendungen
1,4-Dichlorobicyclo[2.2.2]octane has several important applications in scientific research. It is widely used in the synthesis of other organic compounds such as pharmaceuticals, agrochemicals, and polymers. This compound is also used as a reagent in the preparation of various organic compounds.
Eigenschaften
CAS-Nummer |
1123-39-3 |
|---|---|
Produktname |
1,4-Dichlorobicyclo[2.2.2]octane |
Molekularformel |
C8H12Cl2 |
Molekulargewicht |
179.08 g/mol |
IUPAC-Name |
1,4-dichlorobicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H12Cl2/c9-7-1-2-8(10,5-3-7)6-4-7/h1-6H2 |
InChI-Schlüssel |
OAGIKCZVYNHNCJ-UHFFFAOYSA-N |
SMILES |
C1CC2(CCC1(CC2)Cl)Cl |
Kanonische SMILES |
C1CC2(CCC1(CC2)Cl)Cl |
Andere CAS-Nummern |
1123-39-3 |
Synonyme |
1,4-Dichlorobicyclo[2.2.2]octane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




